molecular formula C18H17F6N3O2 B6429222 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,5-bis(trifluoromethyl)benzamide CAS No. 1705842-03-0

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,5-bis(trifluoromethyl)benzamide

Cat. No. B6429222
CAS RN: 1705842-03-0
M. Wt: 421.3 g/mol
InChI Key: YGCXRDCNRZUONK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains an oxan-4-yl group, a pyrazol-4-yl group, and a 3,5-bis(trifluoromethyl)benzamide group . These groups are common in many pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The oxan-4-yl group is a cyclic ether, the pyrazol-4-yl group is a type of heterocyclic aromatic organic compound, and the 3,5-bis(trifluoromethyl)benzamide group contains a benzamide moiety, which is a type of amide .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. Compounds with similar structures are often studied for their potential uses in medicine and agriculture .

properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F6N3O2/c19-17(20,21)13-5-12(6-14(7-13)18(22,23)24)16(28)26-15-8-25-27(10-15)9-11-1-3-29-4-2-11/h5-8,10-11H,1-4,9H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCXRDCNRZUONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3,5-bis(trifluoromethyl)benzamide

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